1-Methylpyrrolidine-2,4-dione

Catalog No.
S733781
CAS No.
37772-91-1
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-2,4-dione

CAS Number

37772-91-1

Product Name

1-Methylpyrrolidine-2,4-dione

IUPAC Name

1-methylpyrrolidine-2,4-dione

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3

InChI Key

LVXMNKXQKQCYAH-UHFFFAOYSA-N

SMILES

CN1CC(=O)CC1=O

Canonical SMILES

CN1CC(=O)CC1=O

Synthesis of Derivatives:

MPD has been used as a starting material for the synthesis of various derivatives with potential biological activities. For example, a study describes the synthesis of a derivative of MPD, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, which exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. [Source: MDP as a starting material for synthesis - ]

1-Methylpyrrolidine-2,4-dione is a cyclic compound characterized by a five-membered ring structure containing nitrogen and two carbonyl groups. This compound is a derivative of pyrrolidine and is recognized for its unique chemical properties and potential biological activities. It plays a significant role in various bio

  • No known research specifically addresses the mechanism of action of MPD.
  • Close relatives, like tetramic acid derivatives, exhibit antimicrobial activity by potentially disrupting bacterial cell membranes []. Further research is needed to determine if MPD possesses similar properties.
  • Information on the safety profile of MPD is currently unavailable.
  • Due to the limited research, it's advisable to handle this compound with caution in a laboratory setting following standard practices for unknown chemicals.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
  • Reduction: Utilizing reducing agents such as lithium aluminum hydride allows for the conversion into reduced pyrrolidine derivatives.
  • Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

These reactions highlight its versatility as a reagent in organic synthesis and its potential for creating more complex chemical structures.

The synthesis of 1-Methylpyrrolidine-2,4-dione can be achieved through several methods:

  • Cyclization of N-methylsuccinimide: This method involves reacting N-methylsuccinimide with ammonia or primary amines under controlled conditions, often requiring a catalyst and elevated temperatures to facilitate the formation of the pyrrolidine ring.
  • Acylation Reactions: Another approach includes acylating pyrrolidine derivatives using acid chlorides in the presence of Lewis acids to produce substituted forms of 1-Methylpyrrolidine-2,4-dione .

These methods are optimized in industrial settings to ensure high yield and purity through processes like distillation or recrystallization.

1-Methylpyrrolidine-2,4-dione has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and developing new materials and catalysts.
  • Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Ongoing research explores its therapeutic applications in treating neurological disorders and as an antimicrobial agent.
  • Industry: It is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals due to its versatile reactivity .

The interaction studies of 1-Methylpyrrolidine-2,4-dione reveal its capability to bind with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of their activity, resulting in various biological effects. The precise pathways involved depend on the specific targets being studied .

1-Methylpyrrolidine-2,4-dione can be compared with several similar compounds:

Compound NameStructure TypeNotable Properties
Pyrrolidine-2,5-dionePyrrolidine derivativeDifferent substitution pattern affecting reactivity
Pyrrolidine-2-oneRelated compoundSimilar ring structure but distinct functional groups
N-MethylpyrrolidoneSolventSimilar pyrrolidine ring but different physical properties

The uniqueness of 1-Methylpyrrolidine-2,4-dione lies in its specific substitution pattern and resulting chemical reactivity. This makes it particularly valuable for various research and industrial applications compared to its analogs .

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methylpyrrolidine-2,4-dione

Dates

Modify: 2023-08-15

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